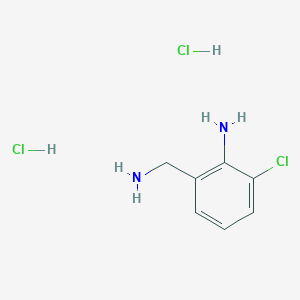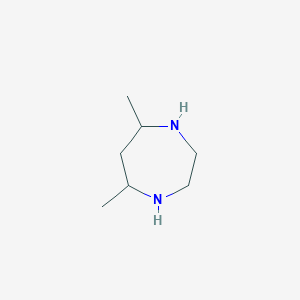![molecular formula C25H22O5 B2451273 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one CAS No. 637751-65-6](/img/no-structure.png)
3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one, also known as EPMC, is a synthetic compound that belongs to the class of flavonoids. Flavonoids are a group of plant-derived compounds that have been extensively studied for their potential health benefits. EPMC has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
- A study by Coelho et al. (1992) described a convenient synthesis method for (±)-4-Prenylpterocarpin, which involves coupling of chromen derivatives. This synthesis process might be relevant to the compound , showcasing methodologies for creating chromen-4-one derivatives with potential biological activities (Coelho et al., 1992).
Antimicrobial Applications
- Alonzi et al. (2014) investigated polystyrene-supported catalysts using chromen-4-one derivatives for Michael additions, highlighting the synthesis of Warfarin and its analogues. These findings suggest potential antimicrobial applications of chromen-4-one derivatives, including 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one (Alonzi et al., 2014).
Phototransformation Studies
- Research by Khanna et al. (2015) on the phototransformation of chromenones reveals insights into regioselective photocyclisation and dealkoxylation, which might be applicable to understanding the photochemical properties of this compound (Khanna et al., 2015).
Anticoagulant and Antibacterial Activities
- Zghab et al. (2017) synthesized novel isoxazoline chromene derivatives and evaluated their antibacterial and anticoagulant activities. This study points towards the potential biomedical applications of chromen-4-one derivatives in developing new therapeutic agents (Zghab et al., 2017).
Environmental Sensitivity and Fluorescence
- Uchiyama et al. (2006) explored the fluorescence properties of a chromen-2-one derivative, finding that it exhibited strong fluorescence in protic solvents. This suggests potential applications in fluorescence-based sensors or probes, which could extend to the compound due to its structural similarity (Uchiyama et al., 2006).
Photochromic Behavior
- Delbaere et al. (2003) investigated the photochromic behavior of a chromen derivative, which could offer insights into the light-responsive properties of similar compounds, including this compound (Delbaere et al., 2003).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one involves the reaction of 7-hydroxy-3-(2-ethoxyphenoxy)chromen-4-one with 4-methylbenzyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "7-hydroxy-3-(2-ethoxyphenoxy)chromen-4-one", "4-methylbenzyl chloride", "Base (e.g. potassium carbonate)", "Solvent (e.g. dimethylformamide)" ], "Reaction": [ "To a solution of 7-hydroxy-3-(2-ethoxyphenoxy)chromen-4-one in a suitable solvent, add a base such as potassium carbonate.", "Add 4-methylbenzyl chloride to the reaction mixture and stir at room temperature for several hours.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry to obtain the desired product, 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one." ] } | |
CAS RN |
637751-65-6 |
Molecular Formula |
C25H22O5 |
Molecular Weight |
402.446 |
IUPAC Name |
3-(2-ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C25H22O5/c1-3-27-21-6-4-5-7-22(21)30-24-16-29-23-14-19(12-13-20(23)25(24)26)28-15-18-10-8-17(2)9-11-18/h4-14,16H,3,15H2,1-2H3 |
InChI Key |
RJZLCNDQEASEJA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2451191.png)

![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2451195.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylonitrile](/img/structure/B2451197.png)

![N-(2-Chlorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2451203.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]quinoxaline-6-carboxamide](/img/structure/B2451206.png)


![2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2451210.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2451211.png)
![4-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}-3-buten-2-one](/img/structure/B2451212.png)
![4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2451213.png)